1-Chloro-8-fluoro-5-nitroisoquinoline
Description
Properties
IUPAC Name |
1-chloro-8-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-8-5(3-4-12-9)7(13(14)15)2-1-6(8)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXOXAXWAJWLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 1-Chloro-8-fluoroisoquinoline Derivatives
The key step in preparing 1-Chloro-8-fluoro-5-nitroisoquinoline is the selective nitration at the 5-position of the isoquinoline ring. Direct nitration of isoquinoline derivatives is challenging due to competing positions and the nucleophilicity of other ring sites.
Regioselective Nitration Strategy :
The nitration is achieved by dissolving the 1-chloroisoquinoline precursor in concentrated sulfuric acid to ensure full protonation and deactivation of the heterocyclic ring, which suppresses undesired electrophilic substitution at other positions. Then, nitrating agents such as potassium nitrate or nitric acid are added to introduce the nitro group selectively at the 5-position. This method yields this compound in high regioselectivity and good yield (~92%).-
- Solvent: Concentrated sulfuric acid
- Temperature: Controlled low temperatures during addition to avoid side reactions
- Nitrating agent: Potassium nitrate or fuming nitric acid
- Time: Typically several hours until completion
Halogenation and Functional Group Transformations
Halogen Introduction :
The starting material 1-chloroisoquinoline can be prepared or modified to introduce the chloro group at position 1 and the fluoro group at position 8 prior to nitration. The fluorine atom is generally introduced via nucleophilic aromatic substitution or by using fluorinated precursors.Hydrolysis of Imino-chloride Intermediate :
After nitration, the imino-chloride intermediate formed during the process is hydrolyzed by heating in acetic acid to give the corresponding nitro compound in high yield and purity without the need for chromatographic purification.
Summary Table of Key Preparation Steps
Research Findings and Advantages of the Described Methods
- The nitration method using concentrated sulfuric acid ensures regioselectivity and high yield, overcoming the typical challenges of isoquinoline nitration.
- Avoidance of chromatographic purification steps enhances scalability and cost-efficiency for industrial applications.
- The use of mild hydrolysis conditions for the imino-chloride intermediate prevents decomposition and improves the overall yield and purity.
- The process is reproducible and suitable for scale-up, making it attractive for pharmaceutical intermediate synthesis.
- Related sulfonyl halide syntheses demonstrate the utility of one-pot reactions to simplify complex isoquinoline functionalizations, which may inspire further process optimization.
Chemical Reactions Analysis
1-Chloro-8-fluoro-5-nitroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the isoquinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of isoquinoline derivatives with different functional groups, while reduction reactions typically produce amino-substituted isoquinolines .
Scientific Research Applications
1-Chloro-8-fluoro-5-nitroisoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent.
Medicine: The compound’s unique chemical properties make it a potential candidate for the development of new drugs to treat various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Chloro-8-fluoro-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 1-Chloro-8-fluoro-5-nitroisoquinoline:
Substituent Effects and Reactivity
Chlorine vs. Bromine vs. Fluorine
- Chlorine: Enhances lipophilicity and bioactivity but may reduce metabolic stability compared to fluorine. In 8-Chloro-5-nitroquinoline, the Cl at position 8 contributes to antitumor properties .
- Bromine: Larger atomic radius than Cl, making 5-Bromo-8-nitroisoquinoline more reactive in nucleophilic substitutions (e.g., Suzuki couplings) .
- Fluorine: High electronegativity increases oxidative stability and binding affinity in target proteins. Fluorinated isoquinolines like 8-Fluoroisoquinoline-5-carboxylic acid exhibit enhanced pharmacokinetic profiles .
Nitro Group
The nitro group in this compound and 5-Bromo-8-nitroisoquinoline strongly withdraws electrons, activating the ring for electrophilic substitutions. However, nitro-containing compounds are associated with genotoxicity and environmental persistence, necessitating stringent handling protocols .
Methyl and Carboxylic Acid Groups
- Methyl (1-Chloro-8-methylisoquinoline): Electron-donating effects reduce reactivity compared to nitro-substituted analogs.
- Carboxylic Acid (8-Fluoroisoquinoline-5-carboxylic acid): Improves water solubility and enables coordination with metal ions, making it valuable in catalysis or chelation therapy .
Biological Activity
Overview
1-Chloro-8-fluoro-5-nitroisoquinoline is a chemical compound belonging to the isoquinoline class, characterized by the presence of chlorine, fluorine, and nitro groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span various fields, including cancer therapy and antimicrobial treatments.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It has been shown to bind to and inhibit certain enzymes and receptors, particularly kinases involved in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival rates, which is critical in cancer treatment contexts.
Target Enzymes and Pathways
- Kinases : Inhibition of kinases can disrupt signaling pathways that promote cell growth.
- Receptors : Interaction with various receptors may modulate cellular responses to external stimuli.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains with notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing significant apoptotic activity and cell cycle arrest mechanisms at concentrations as low as 10 µM.
- Antimicrobial Efficacy Assessment : A series of experiments assessed the antimicrobial properties against clinical isolates of bacteria, showing effective inhibition at MIC values comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-8-fluoro-5-nitroisoquinoline, considering competing substitution reactions?
- Methodological Answer : Prioritize stepwise functionalization to avoid regiochemical conflicts. For example, introduce nitro groups before halogenation due to their strong electron-withdrawing effects, which can direct subsequent substitutions. Monitor reaction progress via HPLC or TLC, and confirm regioselectivity using NOESY NMR or X-ray crystallography . Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side products like over-nitration or dehalogenation.
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use hyphenated techniques (e.g., LC-MS) to assess purity. For stability, conduct accelerated degradation studies under acidic, basic, oxidative, and photolytic conditions (per ICH guidelines). Monitor decomposition products via high-resolution mass spectrometry (HRMS) and correlate findings with thermodynamic stability predictions using computational tools like DFT .
Q. What spectroscopic techniques resolve ambiguities in assigning substituent positions in polyhalogenated nitroisoquinolines?
- Methodological Answer : Combine - HOESY NMR to probe spatial proximity between fluorine and protons. Use NMR to confirm nitro group orientation. Cross-validate with IR spectroscopy (nitro group stretching frequencies at ~1520 cm) and X-ray crystallography for definitive structural assignment .
Advanced Research Questions
Q. How do steric and electronic effects of chloro, fluoro, and nitro substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Perform Hammett studies to quantify electronic effects of substituents on reaction rates. Compare catalytic efficiency (turnover frequency, TOF) using substrates with varying substituent patterns. Use DFT calculations to map transition-state geometries and identify steric clashes (e.g., fluoro vs. nitro at C-5 and C-8) .
Q. What strategies mitigate decomposition of this compound during photochemical applications?
- Methodological Answer : Conduct time-resolved UV-vis spectroscopy to identify degradation pathways (e.g., nitro-to-nitrito rearrangement). Introduce radical scavengers (e.g., BHT) or use inert atmospheres to suppress oxidative side reactions. Optimize solvent choice (e.g., deuterated DMSO for reduced H-atom abstraction) .
Q. How can contradictory computational and experimental data on the compound’s electron affinity be reconciled?
- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) using experimental cyclic voltammetry data as a benchmark. Perform multireference calculations (e.g., CASSCF) to account for open-shell intermediates. Cross-check with photoelectron spectroscopy for direct measurement of ionization potentials .
Methodological Considerations
- Data Presentation : Use bold numbering for compounds (e.g., 1 ) upon first mention, with systematic IUPAC names in parentheses .
- Ethical Reproducibility : Document synthetic procedures in triplicate, including failure cases, to enhance reproducibility. Provide raw spectral data in supporting information .
- Conflict Resolution : Apply the Franklin Standards (e.g., distinguishing evidence from interpretation) when analyzing contradictory results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
